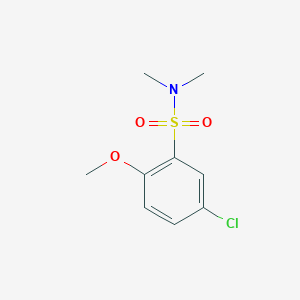

5-chloro-2-methoxy-N,N-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sulfonamides are a class of compounds widely studied for their diverse applications, including therapeutic agents for diseases such as Alzheimer’s. The synthesis and study of sulfonamides, including their molecular structure, chemical reactions, and properties, have been a significant area of research.

Synthesis Analysis

The synthesis of sulfonamides often involves the reaction of suitable amines with sulfonyl chlorides in an aqueous solution. For example, N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides were synthesized from 4-methoxyphenethylamine and various alkyl/aralkyl halides, using DMF as solvent and LiH as activator (Abbasi et al., 2018).

Molecular Structure Analysis

X-ray crystallography has been employed to determine the structures of sulfonamide derivatives, revealing details about their molecular conformation and intermolecular interactions. For instance, docking studies and the crystal structure of tetrazole derivatives provide insights into the orientation and interaction of molecules within enzyme active sites (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Sulfonamides participate in various chemical reactions, including those leading to the synthesis of complex heterocycles. A cascade synthesis involving sulfonamides and thiourea was reported, highlighting the heterocyclization and aromatization processes (Rozentsveig et al., 2011).

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility and crystallinity, can be influenced by their molecular structure. The synthesis and characterization of N-chloro-N-methoxybenzenesulfonamide as a chlorinating reagent demonstrate the reactivity and potential applications of sulfonamide compounds (Pu et al., 2016).

Chemical Properties Analysis

The chemical behavior of sulfonamides, including their reactivity and interaction with biological targets, has been extensively studied. For example, the inhibitory effects of sulfonamide derivatives on enzymes like acetylcholinesterase were evaluated, providing insights into their potential as therapeutic agents (Abbasi et al., 2018).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

A variety of benzenesulfonamides, including those related to 5-chloro-2-methoxy-N,N-dimethylbenzenesulfonamide, have been synthesized for potential applications in medicinal chemistry. These compounds exhibit a range of biological activities, including anti-HIV and antifungal properties. The synthesis involves reactions with different substrates to yield chiral and achiral N-substituted benzenesulfonamides, characterized by their physical, microanalytical, and spectral data (Zareef et al., 2007).

Environmental Studies

In environmental research, derivatives of 5-chloro-2-methoxy-N,N-dimethylbenzenesulfonamide, such as chlorsulfuron, have been studied for their mobility in agricultural soils. Understanding the transport characteristics of these compounds through soil columns can help in predicting their environmental impact, especially due to their persistence in soil (Veeh et al., 1994).

Chemical Synthesis and Reagent Use

5-chloro-2-methoxy-N,N-dimethylbenzenesulfonamide serves as a precursor or intermediate in the synthesis of more complex molecules. Its derivatives have been employed as chlorinating agents, showcasing their utility in the functionalization of various organic substrates to achieve chlorinated products with high yields. This illustrates the versatility of such compounds in organic synthesis (Pu et al., 2016).

Photodynamic Therapy and Cancer Research

Derivatives of 5-chloro-2-methoxy-N,N-dimethylbenzenesulfonamide have been explored for their potential in photodynamic therapy (PDT), a treatment modality for cancer. The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups indicate their promising photophysical and photochemical properties. Such compounds exhibit high singlet oxygen quantum yields, making them potential candidates for PDT applications (Pişkin et al., 2020).

Sensor Development

In the field of sensor technology, compounds related to 5-chloro-2-methoxy-N,N-dimethylbenzenesulfonamide have been used to develop sensitive and selective sensors for heavy metals such as cobalt ions. The synthesis of bis-sulfonamides and their incorporation into glassy carbon electrodes demonstrate the potential of these materials in environmental monitoring and health care by detecting toxic pollutants at very low concentrations (Sheikh et al., 2016).

Propiedades

IUPAC Name |

5-chloro-2-methoxy-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO3S/c1-11(2)15(12,13)9-6-7(10)4-5-8(9)14-3/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGBHZKMOTXQAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C=CC(=C1)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5597822.png)

![3,5-difluoro-2-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5597832.png)

![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methyl-4-phenylpyridine](/img/structure/B5597861.png)

![3-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5597866.png)

![3-chloro-1-(2,3-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5597876.png)

![3-{2-[(4-bromo-2-cyanophenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5597899.png)

![3-(1-methylbutyl)-8-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5597901.png)